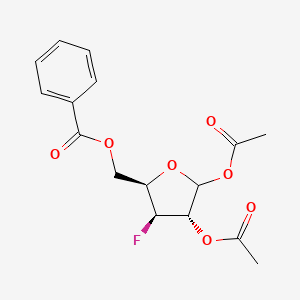

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate

Vue d'ensemble

Description

Le 1,2-Di-O-acétyl-5-O-benzoyl-3-désoxy-3-fluoro-D-ribofuranose est un analogue de nucléoside ribofuranose. Ce composé est caractérisé par la présence de groupes protecteurs acétyle et benzoyle, ainsi que par une substitution d'un atome de fluor à la position 3 du cycle ribofuranose. Il est principalement utilisé dans la synthèse d'analogues de nucléosides, qui sont importants en chimie médicinale et en développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,2-Di-O-acétyl-5-O-benzoyl-3-désoxy-3-fluoro-D-ribofuranose implique généralement plusieurs étapes :

Matière de départ : La synthèse commence avec un dérivé de ribose approprié.

Fluoration : La position 3 du dérivé de ribose est fluorée à l'aide d'un agent de fluoration tel que le trifluorure de diéthylaminosulfure.

Protection : Les groupes hydroxyle aux positions 1 et 2 sont protégés à l'aide de groupes acétyle, tandis que le groupe hydroxyle à la position 5 est protégé à l'aide d'un groupe benzoyle. Ceci est réalisé en utilisant de l'anhydride acétique et du chlorure de benzoyle en présence d'une base telle que la pyridine.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais est mise à l'échelle pour s'adapter à de plus grandes quantités. Le processus implique :

Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour gérer le volume accru de réactifs.

Systèmes à écoulement continu : Mise en œuvre de systèmes à écoulement continu pour améliorer l'efficacité et le rendement de la réaction.

Purification automatisée : Utilisation de systèmes de purification automatisés tels que la chromatographie liquide haute performance (HPLC) pour assurer une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Di-O-acétyl-5-O-benzoyl-3-désoxy-3-fluoro-D-ribofuranose subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor à la position 3 peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactions de déprotection : Les groupes protecteurs acétyle et benzoyle peuvent être éliminés en utilisant des conditions acides ou basiques pour produire le nucléoside libre.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactifs et conditions courantes

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d'une base comme l'hydrure de sodium.

Déprotection : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, le méthylate de sodium) sont utilisées pour éliminer les groupes protecteurs.

Oxydation et réduction : Des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme le borohydrure de sodium peuvent être employés.

Principaux produits

Substitution : Nucléosides substitués avec divers groupes fonctionnels à la position 3.

Déprotection : Nucléosides libres sans groupes protecteurs.

Oxydation et réduction : Dérivés oxydés ou réduits du composé d'origine.

4. Applications de la recherche scientifique

Le 1,2-Di-O-acétyl-5-O-benzoyl-3-désoxy-3-fluoro-D-ribofuranose a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse d'analogues complexes de nucléosides.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, en particulier dans le contexte des interactions avec les acides nucléiques.

Médecine : Enquêté pour son utilisation potentielle dans les traitements antiviraux et anticancéreux en raison de sa similitude structurale avec les nucléosides naturels.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Di-O-acétyl-5-O-benzoyl-3-désoxy-3-fluoro-D-ribofuranose implique son incorporation dans les acides nucléiques. Le composé imite les nucléosides naturels et peut être incorporé dans l'ADN ou l'ARN, perturbant potentiellement la fonction normale des acides nucléiques. Cette perturbation peut conduire à l'inhibition de la réplication virale ou à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent les ADN polymérases et d'autres enzymes impliquées dans la synthèse des acides nucléiques .

Applications De Recherche Scientifique

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogues.

Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.

Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to natural nucleosides.

Mécanisme D'action

The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, potentially disrupting normal nucleic acid function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

1-O-Acétyl-2,3,5-tri-O-benzoyl-bêta-D-ribofuranose : Un autre dérivé de ribofuranose utilisé dans la synthèse de nucléosides.

1,2-Di-O-acétyl-3-azido-3-désoxy-5-O-(4-méthyl) benzoyl-L-ribofuranose : Un composé similaire avec un groupe azido à la position 3, utilisé en chimie clic.

Unicité

Le 1,2-Di-O-acétyl-5-O-benzoyl-3-désoxy-3-fluoro-D-ribofuranose est unique en raison de la présence de l'atome de fluor à la position 3, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution de fluor peut améliorer la stabilité du composé et modifier ses interactions avec les cibles biologiques, ce qui en fait un outil précieux en chimie médicinale .

Propriétés

IUPAC Name |

[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMYKBTQDHFEB-MHRDGSLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.